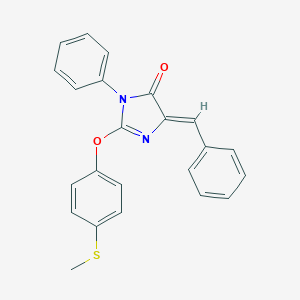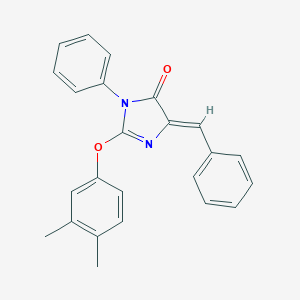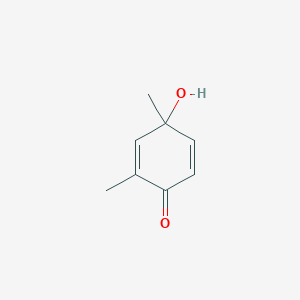![molecular formula C15H10FN B296016 4-[(E)-4-Fluorostyryl]benzonitrile](/img/structure/B296016.png)
4-[(E)-4-Fluorostyryl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-4-Fluorostyryl]benzonitrile is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is commonly referred to as FSBN and has a molecular formula of C15H10FN.
Wirkmechanismus
The mechanism of action of FSBN is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. FSBN has been shown to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and proliferation. Additionally, FSBN has been shown to inhibit the activity of phosphodiesterases, which are involved in the regulation of cyclic nucleotides in the body.
Biochemical and Physiological Effects:
FSBN has been shown to exhibit several biochemical and physiological effects in the body. It has been shown to inhibit the growth and proliferation of cancer cells, as well as to induce apoptosis (programmed cell death) in these cells. Additionally, FSBN has been shown to exhibit neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
FSBN has several advantages for use in laboratory experiments. It is a highly pure and stable compound, which makes it easy to handle and store. Additionally, it exhibits potent inhibitory effects on specific enzymes and receptors, which make it a valuable tool for studying the mechanisms of various diseases. However, FSBN also has some limitations for use in laboratory experiments. It is a relatively expensive compound, which may limit its availability for some researchers. Additionally, its mechanism of action is not fully understood, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on FSBN. One potential direction is the development of novel therapeutic agents based on FSBN. As a potent inhibitor of specific enzymes and receptors, FSBN has the potential to be developed into effective treatments for various diseases, including cancer and neurodegenerative disorders. Another potential direction is the further elucidation of its mechanism of action, which could lead to a better understanding of the underlying biology of these diseases. Finally, there is potential for the development of new synthetic methods for FSBN, which could improve its availability and reduce its cost.
Synthesemethoden
FSBN can be synthesized through a variety of methods, including the Knoevenagel condensation reaction between 4-fluorobenzaldehyde and benzylidene malononitrile. This reaction yields FSBN as a yellow crystalline solid with a high purity level.
Wissenschaftliche Forschungsanwendungen
FSBN has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and medicinal chemistry. It has been shown to exhibit potent inhibitory effects on several enzymes, including tyrosine kinases and phosphodiesterases. These inhibitory effects make FSBN a promising candidate for the development of novel therapeutic agents for the treatment of various diseases, including cancer and neurodegenerative disorders.
Eigenschaften
Molekularformel |
C15H10FN |
|---|---|
Molekulargewicht |
223.24 g/mol |
IUPAC-Name |
4-[(E)-2-(4-fluorophenyl)ethenyl]benzonitrile |
InChI |
InChI=1S/C15H10FN/c16-15-9-7-13(8-10-15)2-1-12-3-5-14(11-17)6-4-12/h1-10H/b2-1+ |
InChI-Schlüssel |
HTRCAWLMLSLFPI-OWOJBTEDSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)F)C#N |
SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)F)C#N |
Kanonische SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-benzylidene-3-(4-methylphenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295941.png)
![5-benzylidene-3-(4-chlorophenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295942.png)
![5-benzylidene-3-(3-chlorophenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295943.png)


![3-[S-methyl-N-(4-methylphenyl)sulfonylsulfinimidoyl]benzoic acid](/img/structure/B295949.png)
![2-[4-(2-Oxo-1,2-diphenylethylidene)-1,3-dithietan-2-ylidene]-1,2-diphenylethanone](/img/structure/B295950.png)


![8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B295953.png)
![1-[1-(1-cyclohexyl-1H-tetraazol-5-yl)-2-methylpropyl]piperidine](/img/structure/B295954.png)
